Structural Differentiation from the Closest Commercially Available Analog via Sulfamoyl N-Substituent
The target compound has a distinct N-butyl-N-methyl sulfamoyl group, differing from the closest commercially cataloged analogs that possess N-benzyl-N-methyl (CAS 850936-26-4), N-ethyl-N-butyl (CAS 685837-44-9), N,N-dibutyl (850936-33-3 series), or N-cyclohexyl-N-ethyl (LMM11) substituents [1]. The butyl(methyl) pattern provides a unique balance of lipophilicity (cLogP ~1.7) and steric bulk that is not replicated by any single commercially available analog in the same oxadiazole-benzamide scaffold.
| Evidence Dimension | Sulfamoyl N-substituent pattern |
|---|---|
| Target Compound Data | N-butyl-N-methyl (C4H9 + CH3) |
| Comparator Or Baseline | Closest analogs: N-benzyl-N-methyl (CAS 850936-26-4), N-ethyl-N-butyl (CAS 685837-44-9), N,N-dibutyl (CAS 850936-33-3), N-cyclohexyl-N-ethyl (LMM11) |
| Quantified Difference | Unique N-butyl-N-methyl combination; no direct analog with identical substitution pattern |
| Conditions | Structural comparison based on CAS registry and commercial compound databases |
Why This Matters
In SAR campaigns, the N-substituent on the sulfamoyl group directly modulates lipophilicity, steric interactions with target binding pockets, and metabolic stability; this compound fills a unique chemical space that is not covered by existing commercially available analogs.
- [1] PubChem Compound and BioAssay Summary. CID 2051262 (target compound) and structurally related records (CIDs for analogs). National Center for Biotechnology Information. Accessed 2026-04-28. View Source
